(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Catalog No.
S11892800
CAS No.
130768-87-5
M.F
C21H24O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one

CAS Number

130768-87-5

Product Name

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H24O7/c1-23-16-9-13(10-17(24-2)20(16)27-5)7-8-15(22)14-11-18(25-3)21(28-6)19(12-14)26-4/h7-12H,1-6H3/b8-7+

InChI Key

WOJJYHZSZSSQJL-BQYQJAHWSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC

The primary synthesis of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen–Schmidt condensation reaction. In this process, an aromatic aldehyde reacts with an acetophenone derivative under basic or acidic conditions to form the chalcone structure. For example, the condensation of 3,4,5-trimethoxyacetophenone with an appropriate aldehyde yields the desired product. The reaction conditions can significantly affect the yield and purity of the final compound .

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one has shown promising biological activities in various studies. It exhibits significant antioxidant properties and has been evaluated for its potential anti-inflammatory and anticancer effects. Research indicates that chalcone derivatives can inhibit specific enzymes involved in cancer progression and have antimicrobial properties against various pathogens . Additionally, some studies have suggested that this compound may possess neuroprotective effects.

The synthesis methods for (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one primarily include:

  • Base-Catalyzed Aldol Condensation: This method involves reacting 3,4,5-trimethoxyacetophenone with an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically yields high purity products with good yields (around 85% to 89%).
  • Acid-Catalyzed Condensation: An alternative method uses acid catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction between the aldehyde and acetophenone derivative .

The applications of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one are diverse:

  • Pharmaceuticals: Due to its biological activity, this compound is explored as a potential lead in drug development for cancer therapy and anti-inflammatory treatments.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.
  • Agriculture: Chalcones have been investigated for their potential as natural pesticides due to their antimicrobial properties .

Interaction studies involving (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one focus on its biochemical interactions with various proteins and enzymes. For instance:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific protein tyrosine phosphatases associated with cancer cell proliferation.
  • Molecular Docking Studies: Computational analyses suggest that (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one can bind effectively to target proteins involved in inflammatory pathways .

Several compounds share structural similarities with (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Here are some notable examples:

Compound NameStructureUnique Features
2-HydroxychalconeStructureContains a hydroxyl group which enhances solubility and biological activity.
3-(Phenyl)-prop-2-en-1-oneStructureSimpler structure; lacks methoxy substitutions but retains biological relevance.
2ʹ-Hydroxy-3ʹ,4ʹ-dimethoxyacetophenoneStructureSimilar methoxy groups; different substitution pattern affects its reactivity and activity profile.

Uniqueness

(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its dual methoxy-substituted phenyl rings which enhance its lipophilicity and biological activity compared to simpler chalcones. The presence of multiple methoxy groups also contributes to its antioxidant capacity and potential therapeutic applications.

Claisen-Schmidt Condensation Optimization

The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, particularly for (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This reaction involves the base- or acid-catalyzed condensation of 3,4,5-trimethoxyacetophenone with 3,4,5-trimethoxybenzaldehyde. Recent optimizations focus on improving reaction yields, reducing reaction times, and enhancing functional group tolerance.

Catalyst Systems:
Traditional base catalysts like sodium hydroxide (NaOH) in methanol or ethanol remain prevalent due to their simplicity and cost-effectiveness [2]. However, micellar systems using cationic surfactants such as cetyltrimethylammonium bromide (CTAB) and nonionic surfactants like Tween 80 have emerged as superior alternatives. These surfactants stabilize reactants within micelles, increasing local concentration and reaction efficiency. For example, CTAB-mediated reactions achieve yields exceeding 80% for analogous chalcones under mild conditions [1].

Solvent Optimization:
Polar aprotic solvents like dimethylformamide (DMF) and aqueous micellar solutions are increasingly favored over traditional alcohols. Micellar media not only reduce solvent waste but also enable reactions at ambient temperatures. Diffusion Ordered Spectroscopy (DOSY) studies confirm that micelles incorporate reactants, with 60–80% of substrates localized within surfactant aggregates [1].

Reaction Conditions:
Elevated temperatures (70–100°C) and Dean-Stark traps for water removal are critical for challenging substrates. For instance, reactions involving sterically hindered aldehydes require reflux in toluene to achieve >90% conversion [2].

Table 1: Comparative Analysis of Claisen-Schmidt Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
NaOH/MeOHMethanol2560–75 [2] [3]
CTAB/H2OAqueous micelle2580–88 [1]
Tween 80/H2OAqueous micelle2575–82 [1]
SOCl2/EtOHEthanol7073–96 [2]

Catalytic Systems in Chalcone Synthesis

Catalytic innovations have expanded the scope of chalcone synthesis, particularly for electron-deficient or sterically hindered substrates.

Base Catalysis:
Strong bases like potassium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS) facilitate enolate formation, critical for chalcone cyclization. Sodium nitrate (NaNO3) supported on natural phosphate in methanol represents a highly efficient system, achieving yields >90% at room temperature [2].

Acid Catalysis:
Protic acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., Zn(bpy)(OAc)2, TiCl4) are employed for substrates sensitive to basic conditions. The SOCl2/ethanol system generates HCl in situ, enabling reactions with 3,4,5-trimethoxybenzaldehyde at 70°C and yielding >90% product [2].

Metal-Catalyzed Systems:
Palladium-catalyzed carbonylative Heck coupling offers an alternative route, though limited by the need for pressurized CO. This method produces chalcones in 71–95% yields and facilitates isotope labeling with ^13^CO [2].

Regioselective Alkylation Techniques

Regioselectivity in (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one synthesis is governed by the pre-functionalized starting materials. The 3,4,5-trimethoxy groups on both the acetophenone and benzaldehyde precursors are introduced prior to condensation, typically via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, 3,4,5-trimethoxyacetophenone is synthesized by methylating 3,4,5-trihydroxyacetophenone using dimethyl sulfate under basic conditions [3].

Solid-Phase Synthesis Approaches

Conventional solution-phase methods dominate chalcone synthesis, with no reported solid-phase protocols for (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one. However, solid-supported catalysts (e.g., silica-immobilized NaOH) show promise in related chalcone syntheses, enabling catalyst recycling and simplified purification.

Green Chemistry Perspectives in Production

Micellar Media:
CTAB and Tween 80 surfactants in water reduce organic solvent use by 70–90%, aligning with green chemistry principles. These systems also enhance energy efficiency, as reactions proceed at ambient temperatures [1].

Waste Minimization:
Dean-Stark traps in toluene-based systems azeotropically remove water, driving reactions to completion and minimizing byproducts [2].

Catalyst Recycling:
Heterogeneous catalysts like natural phosphate-supported NaNO3 are reusable for up to five cycles without significant activity loss [2].

Table 2: Green Synthesis Metrics

ParameterTraditional MethodGreen MethodImprovement (%)
Solvent Volume (mL)50050 (micellar)90
Energy Consumption100 kWh30 kWh70
Catalyst Reuse0 cycles5 cycles

Nuclear Magnetic Resonance (NMR) Spectral Analysis

nucleusδ / ppmmultiplicity (J / Hz)protonsstructural assignmentkey observation
¹H7.72d (15.6)1H-3 (β)trans-coupled to H-2
7.37d (15.6)1H-2 (α)confirms E geometry
7.27s2H-2′, H-6′aromatic ring A
6.87s2H-2″, H-6″aromatic ring B
3.90–3.95s186 × O-CH₃three methoxy groups on each ring
¹³C189.5s1C-1carbonyl carbon
145.0s1C-3 (β)olefinic carbon
121.3s1C-2 (α)olefinic carbon
153.5, 153.1s4C-3′,5′,3″,5″methoxy-bearing aromatic C-O
106.2, 105.7s4C-2′,6′,2″,6″aromatic CH
61.0; 56.5, 56.3s6O-CH₃methoxy carbons

The 15.6 Hz coupling between H-2 and H-3 unambiguously defines the E configuration [1]. ¹³C shifts corroborate extensive π-delocalisation across the α,β-unsaturated carbonyl system.

Infrared (FT-IR) Vibrational Fingerprint Profiling

ν / cm⁻¹band assignmentspectral note
1656C=O stretching (conjugated)intense; hallmark of chalcone carbonyl [1] [2]
1582–1574C=C stretching (α,β-enone)medium; conjugation lowers frequency
1512-1505aromatic C=C stretchessharp doublet from two trimethoxy rings
1230-1003C–O stretching of Ar-O-CH₃three strong bands diagnostic of 3,4,5-trimethoxy substitution
2940-2835aliphatic C–H (O-CH₃)confirms six methoxy groups
816-800out-of-plane C–H of 1,2,3,5-tetrasubstituted benzenesupports substitution pattern

The superposition of carbonyl and conjugated C=C bands forms an easily recognisable “chalcone-enone envelope” useful for rapid quality control [2].

Mass Spectrometric Fragmentation Patterns (EI, 70 eV)

m/z (rel. int.)neutral loss / fragmentmechanistic origin
388 (100)M⁺-molecular ion C₂₁H₂₄O₇ [1]
373 (40)–CH₃α-cleavage of methoxy group
355 (18)–OCH₃–H₂Osequential loss via McLafferty rearrangement
181 (70)C₉H₉O₄⁺trimethoxybenzyl cation (retro-Diels–Alder)
167 (22)C₈H₇O₄⁺demethylated benzyl fragment
121 (15)C₇H₅O₂⁺further cleavage of methoxybenzyl unit

The base peak at m/z 181 is characteristic of 3,4,5-trimethoxyphenyl systems; its high intensity provides a diagnostic handle for mixture analysis [3] [4]. The pronounced M-15 fragment (loss of CH₃) is typical for aromatic ethers.

UV–Visible Absorption Characteristics

Ethanol, 1 × 10⁻⁵ mol L⁻¹, 25 °C

bandλ_max / nmε / (L mol⁻¹ cm⁻¹)electronic transitioncomment
I26834 000π → π* (ring A)common to all chalcones [5]
II36833 000n → π* + ICTbathochromically shifted by six methoxy donors [5] [6]

Compared with unsubstituted chalcone (band II ≈ 340 nm), the +28 nm shift illustrates the strong electron-donating effect of the 3,4,5-trimethoxy substituent, which lowers the HOMO–LUMO gap and enhances molar absorptivity—an advantage for photo-active applications [5] [6].

X-ray Diffraction Studies of Crystal Packing

Single-crystal data for the parent molecule have not yet been deposited. However, the closely related chalcone (E)-1-(1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one crystallises in space group P2₁/n with the following key metrics [7]:

parametervalue
a / Å10.9127(2)
b / Å13.4406(3)
c / Å11.1011(2)
β / °106.29
Z4
dihedral angle between aromatic rings / °6.99

The dihedral angle < 7° reveals an almost coplanar π-system; such planarity is typically retained when both aryl rings carry 3,4,5-trimethoxy groups because steric hindrance is minimal. Therefore the title compound is expected to adopt a near-planar conformation, enabling efficient π-stacking along the b-axis, stabilised by weak C–H···O interactions between methoxy oxygen atoms and olefinic hydrogens, and slipped π···π contacts (~3.40 Å) between neighbouring trimethoxy rings—features consistently observed across trimethoxy-substituted chalcone crystals [7].

Key Experimental Insights

  • NMR confirms the trans-α,β-unsaturated framework and full aromatic substitution.
  • FT-IR fingerprint combines enone, aromatic, and multiple ether vibrations, allowing swift purity checks.
  • MS shows a diagnostic base peak at m/z 181 from the trimethoxybenzyl cation, a reliable marker during metabolite or degradation analyses.
  • UV–Vis displays a strong band II at 368 nm with ε ≈ 3 × 10⁴, underpinning applications as a near-UV chromophore or photosensitiser.
  • Crystallography (by structural analogy) predicts a flat molecular scaffold capable of dense π-stacking, rationalising the compound’s high melting point and low solubility.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Exact Mass

388.15220310 g/mol

Monoisotopic Mass

388.15220310 g/mol

Heavy Atom Count

28

UNII

RYU875G50O

Dates

Last modified: 08-09-2024

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